molecular formula C28H26N4O4 B3203023 N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1021225-84-2

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3203023
CAS No.: 1021225-84-2
M. Wt: 482.5 g/mol
InChI Key: LBZDDJRGBXFSHG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenylmethyl group at position 3 and a 2-ethoxyphenylacetamide moiety at position 4. The 4-methoxyphenylmethyl substituent may enhance lipophilicity and membrane permeability, while the 2-ethoxyphenyl group introduces steric and electronic effects that could modulate receptor binding. Synthetic routes for analogous compounds (e.g., ) often involve coupling reactions, deprotection steps, and crystallization to achieve high purity .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-3-36-24-11-7-5-9-22(24)30-25(33)17-32-23-10-6-4-8-21(23)26-27(32)28(34)31(18-29-26)16-19-12-14-20(35-2)15-13-19/h4-15,18H,3,16-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZDDJRGBXFSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. One common method involves the use of standard [2+2] ketene-imine cycloadditions (Staudinger reaction) to form the core structure . The reaction conditions often include the use of dichloromethane and triethylamine as solvents, which are dried by distillation over calcium hydride and stored over 4Å molecular sieves .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to achieve high yields and purity. The use of ceric ammonium nitrate for oxidative deprotection is also a key step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with ceric ammonium nitrate can lead to the formation of dearylated products .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimido[5,4-b]indole Cores

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536715-55-6)

  • Key Differences :
    • Replaces the 4-methoxyphenylmethyl group with a 4-chlorophenyl substituent.
    • Substitutes the 2-ethoxyphenylacetamide with a 5-chloro-2-methoxyphenylsulfanylacetamide.
  • The sulfanyl group may confer metabolic stability compared to the target compound’s ether linkages .

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4)

  • Key Differences :
    • Features a 3-methoxyphenyl group instead of 4-methoxyphenylmethyl.
    • Includes a 4-ethylphenylacetamide substituent.
  • Impact : The ethyl group may improve lipophilicity, while the 3-methoxy position could alter steric interactions in binding sites .
Acetamide Derivatives with Divergent Cores

N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}acetamide

  • Key Differences: Replaces the pyrimidoindole core with a thiazolidinone ring. Introduces a sulfanylidene group.
  • Impact: The thiazolidinone moiety is associated with antidiabetic and antimicrobial activities, suggesting divergent biological targets compared to pyrimidoindoles .

2.2.2. 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide

  • Key Differences :
    • Contains a thiazolidinedione core linked to a nitrophenyl group.
  • Impact: Thiazolidinediones are known PPAR-γ agonists, highlighting functional versatility in acetamide derivatives .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrimido[5,4-b]indole 4-Methoxyphenylmethyl, 2-ethoxyphenylacetamide ~500 (estimated) Not reported (structural inference)
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl, 5-chloro-2-methoxyphenylsulfanyl 529.3 Potential kinase inhibition
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-Methoxyphenyl, 4-ethylphenylsulfanyl 511.6 Enhanced lipophilicity
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinedione Nitrophenyl, dioxothiazolidinyl 429.3 Hypoglycemic activity (PPAR-γ agonist)

Research Implications and Gaps

  • Structural Optimization : The target compound’s 4-methoxyphenylmethyl group may improve bioavailability over chlorinated analogues (e.g., CAS 536715-55-6) due to reduced electronegativity .
  • Biological Activity : While pyrimidoindole derivatives in exhibit anti-proliferative activity, the target compound’s ethoxy and methoxy groups could shift selectivity toward other targets (e.g., inflammatory pathways) .
  • Synthetic Challenges : The presence of multiple oxygen-based substituents may necessitate advanced protection-deprotection strategies, as seen in ’s synthesis of N3-acyl-N5-aryl indazoles .

Biological Activity

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features. This compound exhibits potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound contains multiple functional groups, including an ethoxyphenyl group and a pyrimidoindole core. Its IUPAC name is as follows:

Property Details
IUPAC Name This compound
Molecular Formula C28H26N4O4
Molecular Weight 478.53 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidoindole core through standard [2+2] ketene-imine cycloadditions. Key reagents include ceric ammonium nitrate for oxidative deprotection and hydrogenation catalysts for reduction processes.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to therapeutic effects. However, detailed studies are ongoing to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with aryl substitutions have shown significant activity against various bacterial strains and fungi. For instance, studies on N-substituted aryl compounds revealed strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The antioxidant capacity of similar pyrimidine derivatives has been documented, suggesting potential protective effects against oxidative stress in biological systems .
  • Anticancer Potential : Some derivatives of pyrimidine compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of several N-substituted aryl compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited potent inhibition against biofilm formation by Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its structural similarities .

Study 2: Antioxidant Evaluation

Research conducted on related compounds demonstrated significant antioxidant activity through various assays. The ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing promising results for derivatives containing pyrimidine rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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